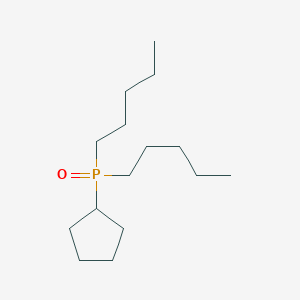
Phosphine oxide, cyclopentyldipentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, cyclopentyldipentyl- is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. This compound can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of phosphine oxide, cyclopentyldipentyl- is not well understood, but it is believed to act as a phosphine oxide ligand in transition metal complexes. These complexes have been studied for their catalytic properties and potential use in the development of new drugs.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of phosphine oxide, cyclopentyldipentyl- have not been extensively studied. However, studies have shown that this compound has low toxicity and is relatively stable under normal laboratory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using phosphine oxide, cyclopentyldipentyl- in lab experiments is its stability and low toxicity. Additionally, this compound can be easily synthesized using various methods. However, one of the limitations of using this compound is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of phosphine oxide, cyclopentyldipentyl-. One area of research is the development of new transition metal complexes using this compound as a ligand. These complexes can be studied for their catalytic properties and potential use in the development of new drugs. Additionally, further studies can be conducted to understand the mechanism of action of phosphine oxide, cyclopentyldipentyl- and its potential applications in various scientific research fields.
Métodos De Síntesis
Phosphine oxide, cyclopentyldipentyl- can be synthesized using various methods, including the reaction of cyclopentanone with dipentylphosphine oxide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure phosphine oxide, cyclopentyldipentyl-. Other methods of synthesis include the reaction of cyclopentanone with dipentylphosphine in the presence of oxygen, or the reaction of cyclopentanone with dipentylphosphine in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
Phosphine oxide, cyclopentyldipentyl- has been studied for its potential applications in various scientific research fields, including organic synthesis, catalysis, and medicinal chemistry. This compound has been used as a ligand in the synthesis of transition metal complexes, which have been studied for their catalytic properties. Additionally, phosphine oxide, cyclopentyldipentyl- has been studied for its potential use in the development of new drugs, particularly for the treatment of cancer and other diseases.
Propiedades
Número CAS |
17636-48-5 |
|---|---|
Nombre del producto |
Phosphine oxide, cyclopentyldipentyl- |
Fórmula molecular |
C15H31OP |
Peso molecular |
258.38 g/mol |
Nombre IUPAC |
dipentylphosphorylcyclopentane |
InChI |
InChI=1S/C15H31OP/c1-3-5-9-13-17(16,14-10-6-4-2)15-11-7-8-12-15/h15H,3-14H2,1-2H3 |
Clave InChI |
KCNMJDZXLRIIRY-UHFFFAOYSA-N |
SMILES |
CCCCCP(=O)(CCCCC)C1CCCC1 |
SMILES canónico |
CCCCCP(=O)(CCCCC)C1CCCC1 |
Otros números CAS |
17636-48-5 |
Sinónimos |
Cyclopentyldipentylphosphine oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



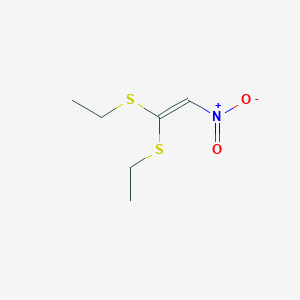
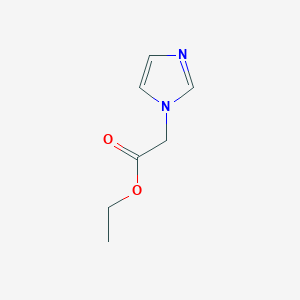


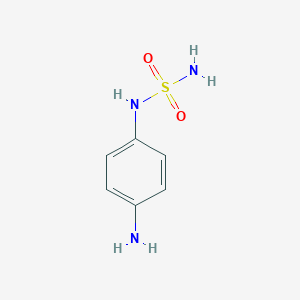

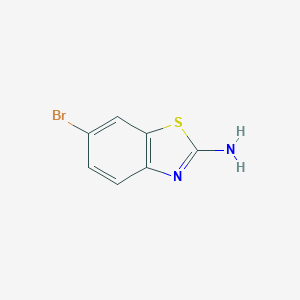
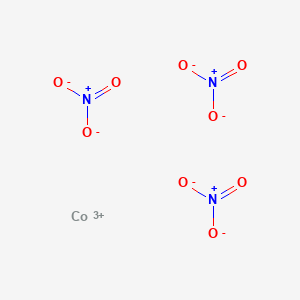
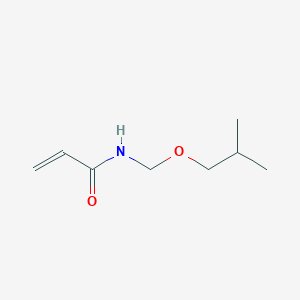

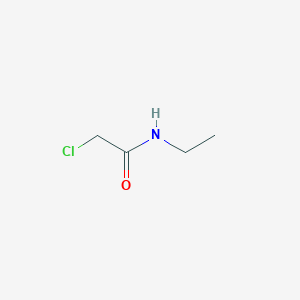
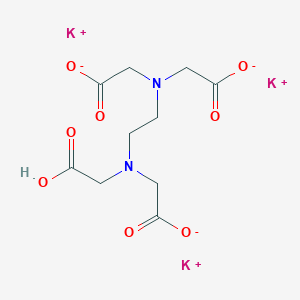
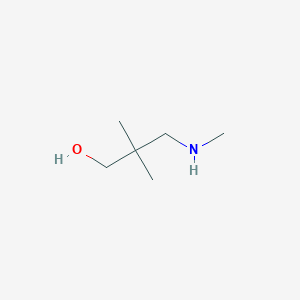
![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)